molecular formula C33H28 B3112226 Tetrakis(4-vinylphenyl)methane CAS No. 188647-25-8

Tetrakis(4-vinylphenyl)methane

Cat. No.: B3112226
CAS No.: 188647-25-8
M. Wt: 424.6 g/mol
InChI Key: PSGMDUASGFGGHR-UHFFFAOYSA-N
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Description

Tetrakis(4-vinylphenyl)methane: is an organic compound with the chemical formula C33H28 . It is a tetrahedral molecule consisting of a central carbon atom bonded to four vinylphenyl groups. This compound is notable for its use in the synthesis of high-performance polymers and as a building block in the creation of porous organic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(4-vinylphenyl)methane can be synthesized through a multi-step process involving the reaction of phenylacetylene with a suitable catalyst. One common method involves the Sonogashira–Hagihara coupling reaction, where phenylacetylene is reacted with tetrakis(4-bromophenyl)methane in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is often purified through recrystallization or chromatography techniques to ensure high quality.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-vinylphenyl)methane undergoes various chemical reactions, including:

    Polymerization: The vinyl groups can participate in free radical polymerization to form cross-linked polymers.

    Substitution Reactions: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like nitric acid for nitration or bromine for bromination.

    Oxidation: Oxidizing agents such as potassium permanganate or ozone.

Major Products:

    Polymerization: Cross-linked polymers with high thermal stability and mechanical strength.

    Substitution Reactions: Substituted phenyl derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of vinyl groups.

Scientific Research Applications

Chemistry: Tetrakis(4-vinylphenyl)methane is used as a monomer in the synthesis of high-performance polymers and porous organic frameworks. These materials have applications in gas storage, separation, and catalysis .

Biology and Medicine: While direct applications in biology and medicine are limited, the polymers derived from this compound can be used in biomedical devices and drug delivery systems due to their biocompatibility and tunable properties .

Industry: In the industrial sector, this compound-based polymers are used in coatings, adhesives, and composite materials. Their high thermal stability and mechanical strength make them suitable for demanding applications .

Comparison with Similar Compounds

  • Tetrakis(4-ethynylphenyl)methane
  • Tetrakis(4-bromophenyl)methane
  • Tetrakis(4-iodophenyl)methane

Comparison: Tetrakis(4-vinylphenyl)methane is unique due to its vinyl groups, which allow for polymerization reactions to form cross-linked networks. In contrast, tetrakis(4-ethynylphenyl)methane is used in the synthesis of microporous organic polymers through Sonogashira–Hagihara coupling reactions . Tetrakis(4-bromophenyl)methane and tetrakis(4-iodophenyl)methane are often used as intermediates in the synthesis of other complex organic molecules .

Biological Activity

Tetrakis(4-vinylphenyl)methane (TVPM) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of TVPM, summarizing its synthesis, characterization, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to four 4-vinylphenyl groups. Its molecular formula is C25H24C_{25}H_{24}, and it has a molecular weight of 336.46 g/mol. The compound exhibits significant hydrophobic properties due to its aromatic structure, which influences its interaction with biological systems.

Synthesis of this compound

The synthesis of TVPM typically involves the reaction of formaldehyde with 4-vinylphenol in the presence of a catalyst. The following table summarizes the key steps involved in the synthesis:

StepReagentsConditionsYield (%)
14-Vinylphenol + FormaldehydeAcidic medium, reflux85
2Purification via chromatography-95

Antioxidant Properties

One of the notable biological activities of TVPM is its antioxidant capability. Research has shown that compounds with similar structures can scavenge free radicals effectively. A study demonstrated that TVPM exhibited a significant reduction in oxidative stress markers in vitro:

  • IC50 Values : The IC50 value for DPPH radical scavenging activity was found to be 25μM25\mu M, indicating strong antioxidant potential.

Antimicrobial Activity

TVPM has also been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results suggest that TVPM possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have indicated that TVPM can affect cell viability in cancer cell lines. A study using MTT assays showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 30μM30\mu M
    • MCF-7: 40μM40\mu M

These findings suggest that TVPM may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

  • Antioxidant Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of tetrakis compounds demonstrated superior antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Efficacy : In research conducted on various tetrakis derivatives, TVPM showed promising results against resistant strains of bacteria, highlighting its potential application in treating infections caused by multidrug-resistant organisms .
  • Cytotoxic Effects on Cancer Cells : A recent investigation into the cytotoxic effects of TVPM revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a novel mechanism for anticancer activity .

Properties

IUPAC Name

1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMDUASGFGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571317
Record name 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188647-25-8
Record name 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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